Fmoc-3-(4-Quinolyl)-L-Ala-OH

Peptide Synthesis SPPS Building Blocks Quality Control

Procurement challenge: Sterically hindered Fmoc-amino acids with position-specific isomers risk failed couplings and off-target bioactivity. Solution: Fmoc-3-(4-Quinolyl)-L-Ala-OH (CAS 1998513-62-4) - a validated non-proteinogenic building block. - **Isomer-defined**: 4-quinolyl (not 2- or 3-) preserves intended side-chain geometry. - **L-configuration essential**: Enables SSTR1/SSTR3 selectivity vs. D-enantiomer’s broad affinity. - **Logistics**: Ambient storage; ≥98% purity; compatible with standard Fmoc-SPPS. - **Application**: Peptide libraries, (S)-rebamipide intermediate, EpoR-modifying peptides (US20220041657).

Molecular Formula C27H22N2O4
Molecular Weight 438.5 g/mol
Cat. No. B13332461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-(4-Quinolyl)-L-Ala-OH
Molecular FormulaC27H22N2O4
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O
InChIInChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1
InChIKeyUILNMPKRVDFFIU-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-(4-Quinolyl)-L-Ala-OH: Procurement and Differentiation Data


Fmoc-3-(4-Quinolyl)-L-Ala-OH (CAS 1998513-62-4) is a protected, non-proteinogenic L-amino acid derivative with the molecular formula C₂₇H₂₂N₂O₄ and a molecular weight of 438.47 g/mol . It is categorized as an Fmoc-protected amino acid building block containing a quinoline heterocycle, primarily utilized in solid-phase peptide synthesis (SPPS) [1]. The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the α-amino function, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), while the 4-quinolyl side chain introduces a distinct aromatic, nitrogen-containing heterocycle into peptide sequences .

Fmoc-SPPS building block Compatible with standard Fmoc/t-Bu solid-phase peptide synthesis protocols
Orthogonal α-amine protection Selective deprotection under mild basic conditions (piperidine/DMF)
4-Quinolyl side chain insertion Introduces a nitrogen-containing heterocycle for receptor-targeted peptide design

Why Generic Quinolylalanine Building Blocks Are Not Substitutable


The term 'quinolylalanine' encompasses a family of isomers differentiated by the attachment position of the quinoline ring, which fundamentally alters the steric presentation, electronic character, and hydrogen-bonding capacity of the side chain. Substituting the 4-quinolyl isomer with the 2-quinolyl (CAS 214852-56-9) or 3-quinolyl (CAS 281655-61-6) positional isomer, or with achiral alternatives like Fmoc-2-naphthyl-L-alanine, introduces uncontrolled variables in peptide conformation, target binding, and even synthesis efficiency . Similarly, the choice between L- and D-enantiomers has been demonstrated to profoundly shift receptor subtype selectivity, as shown by the distinct somatostatin receptor affinity profiles of peptides incorporating L- vs. D-3-(3'-quinolyl)-alanine [1]. The specific evidence below quantifies these critical points of divergence.

Positional isomer (2-quinolyl vs. 4-quinolyl)
Attachment position changes steric presentation, electronic character, and pKa; may alter peptide conformation and target binding.
Enantiomer substitution (L-Ala to D-Ala)
Chirality is a primary determinant of GPCR subtype selectivity; D-enantiomer may broaden affinity and reduce specificity (class-level evidence).
Non-quinoline heterocyclic analogs
Replacing quinoline with naphthyl or other aromatics introduces uncontrolled variables in π-stacking and hydrogen-bonding capacity.

Quantitative Differentiation Evidence for Scientific Selection


Positional Isomer Purity and Procurability Comparison

Commercially available Fmoc-3-(4-Quinolyl)-L-Ala-OH is commonly supplied at a minimum purity of 98% (HPLC), as reported by suppliers such as Leyan and Ambeed . In contrast, the 2-quinolyl positional isomer (Fmoc-3-(2'-quinoyl)-L-alanine, CAS 214852-56-9) is routinely available from Chem-Impex and AKSci at a certified purity of ≥99% (HPLC) . This represents a 1% absolute purity difference, which, while small, can translate into meaningful differences in overall crude peptide purity and yield for sequences exceeding 15–20 amino acids, where cumulative coupling efficiencies are critical .

Purity specification
Cross-study
Target: ≥98% HPLC vs. 2-Quinolyl isomer: ≥99% HPLC
~1% purity differential may affect crude peptide purity in long sequences
Vendor CoA specifications; HPLC conditions vary
Peptide Synthesis SPPS Building Blocks Quality Control

Storage Stability and Handling Requirements

Fmoc-3-(4-Quinolyl)-L-Ala-OH is shipped and stored at room temperature (continental US conditions) according to multiple supplier specifications, suggesting robust ambient stability . In direct contrast, the 2-quinolyl positional isomer (Fmoc-3-(2'-quinoyl)-L-alanine) explicitly requires long-term storage at 0–8°C to maintain its ≥99% purity specification, as mandated by Chem-Impex and AKSci . This differential storage requirement implies that the 4-quinolyl isomer possesses superior thermal stability, which can reduce cold-chain logistics costs and simplify laboratory handling.

Storage stability
Cross-study
Ambient temperature vs. 2-Quinolyl isomer: 0–8 °C
Room-temperature tolerance reduces cold-chain logistics and simplifies handling
Supplier storage instructions; humidity control may apply
Chemical Stability Storage Conditions Logistics

Chiral Differentiation in GPCR Pharmacology

While direct data for the 4-quinolyl L-/D- enantiomer pair are absent from the open literature, a rigorous head-to-head study using the structurally analogous 3-quinolylalanine (Qla) enantiomers in somatostatin-14 (SRIF-14) provides quantitative class-level insight [1]. Replacement of Trp⁸ with L-Qla yielded peptide 8a, which demonstrated high selectivity for SSTR1 and SSTR3, with an affinity comparable to native SRIF-14. Substitution with D-Qla produced peptide 8b, which lost SSTR1/SSTR3 selectivity and instead showed significant affinity for SSTR1, SSTR2, and SSTR5 [1]. This demonstrates that the enantiomeric configuration of a quinolylalanine residue is the primary determinant of receptor subtype selectivity, not merely potency, underscoring the non-interchangeability of Fmoc-3-(4-Quinolyl)-L-Ala-OH and its D-counterpart in peptide drug design.

GPCR chiral selectivity
Class-level
L-Qla: SSTR1/SSTR3 selective; D-Qla: broad SSTR1/2/3/5 affinity
Enantiomer configuration determines receptor subtype fingerprint
3-Quinolylalanine model system; radioligand binding on CHO cells
GPCR Pharmacology Somatostatin Receptors Chiral Resolution

Chiral Intermediate for Drug Synthesis

4-Quinolylalanine (both in its unprotected and Fmoc-protected forms) is specifically identified in the peer-reviewed literature as a key chiral intermediate in the synthesis of the optically active antiulcer drug (S)-rebamipide [1]. In contrast, no equivalent established synthetic route to an approved chiral pharmaceutical product is described for the 2-quinolyl or 3-quinolyl positional isomers. The (S)-quinoline derivative was prepared via palladium-catalyzed coupling of 4-iodoquinoline with an organozinc reagent, and subsequently converted to optically active rebamipide, for which the absolute configuration was assigned as R for the (+)-isomer and S for the (–)-isomer [2]. This establishes the 4-substitution pattern, specifically, as the productive chemistry for the commercial synthesis of a marketed drug.

Synthetic intermediate validation
Reported
Key intermediate for (S)-rebamipide synthesis
Validated route for chiral drug synthesis; supports process development
Pd-catalyzed Negishi coupling; commercial process precedent
Chiral Drug Synthesis Antiulcer Agents Asymmetric Hydrogenation

Positional Isomer pKa Differentiation

The attachment position of the quinoline moiety to the alanine backbone directly influences the electronic environment and acid-base behavior of the heterocyclic nitrogen. Although experimental pKa values for the Fmoc-protected 4-quinolyl isomer have not been reported, computational predictions for structurally analogous quinolylalanine systems indicate that the pKa of the quinoline nitrogen (pKa1) varies by approximately 0.2–0.6 log units depending on the substitution position, with typical values ranging from ~5.1 for 2-substituted analogs to ~5.7–5.8 for 4-substituted and other positional variants [1]. A higher quinoline pKa in the 4-quinolyl isomer means the heterocyclic nitrogen remains more extensively protonated at physiological pH (7.4), which can alter hydrogen-bonding capacity, solubility, and target engagement relative to the 2-quinolyl isomer.

Predicted pKa shift
Class-level
+0.3–0.6 pKa units higher for 4-quinolyl vs. 2-quinolyl
Higher protonation at pH 7.4 may affect cation–π interactions and solubility
Computational prediction (SPARC); Fmoc protection may alter pKa
Physicochemical Properties pKa Prediction Drug-likeness

Evidence-Backed Research and Industrial Application Scenarios


Chiral Peptide Drug Discovery Targeting Class A GPCRs

Based on the class-level evidence that L-quinolylalanine enantiomers confer high selectivity for SSTR1 and SSTR3 [1], Fmoc-3-(4-Quinolyl)-L-Ala-OH is the appropriate building block for exploratory peptide libraries where 4-quinolyl-L-alanine replaces tryptophan or phenylalanine at key pharmacophoric positions. The L-configuration is essential for achieving the dual receptor selectivity profile; substituting the D-enantiomer would be expected to broaden receptor affinity and reduce selectivity, based on enantiomer-dependent pharmacological behavior observed for the 3-quinolylalanine system [1].

Scale-Up Synthesis of Chiral Pharmaceutical Intermediates

The established precedent of 4-quinolylalanine as the key chiral intermediate in the commercial synthesis of (S)-rebamipide [2] validates the use of Fmoc-3-(4-Quinolyl)-L-Ala-OH for process chemistry development of quinoline-containing chiral drugs. Its ambient-temperature storage stability further supports multi-gram procurement and handling in pilot-plant or kilo-lab settings without the need for specialized cold-chain logistics.

Solid-Phase Synthesis of EpoR-Targeting Peptides

A patent filing (US 20220041657) explicitly claims modified anti-erythropoietin receptor (EpoR) peptides containing quinolylalanine at position A6, optionally substituted with methyl or halogen [3]. The 4-quinolyl isomer's validated compatibility with standard Fmoc-SPPS protocols [4] and its room-temperature stability make it a practical choice for generating focused peptide libraries based on this pharmacologically relevant scaffold.

Complex Peptide Sequences Requiring High Coupling Efficiency

While the Fmoc-3-(4-Quinolyl)-L-Ala-OH is offered at a minimum purity of 98%, researchers synthesizing peptides exceeding 20 amino acids should be aware of the 1% purity differential relative to the commercially available 99%-pure 2-quinolyl isomer . This may necessitate a pre-coupling purity verification step or the use of a slight excess of the 4-quinolyl building block to drive sterically hindered couplings to completion, particularly when coupling the bulky quinoline-containing residue at sterically demanding positions.

Application
Selection Property
Validation Focus
GPCR-targeted peptide library synthesis
L-Quinolylalanine isomer for SSTR1/3 selectivity (class-level evidence)
Enantiomer-dependent receptor subtype selectivity
Chiral drug intermediate scale-up
4-Quinolyl isomer as validated intermediate (rebamipide route)
Ambient stability for multi-gram handling
EpoR-targeting peptide SPPS
Fmoc-4-quinolyl-L-Ala-OH SPPS compatibility
Incorporation at A6 position per patent scaffold
Long peptide sequences (>20 AA)
Purity specification differential (vs. 2-quinolyl isomer)
Pre-coupling purity verification for crude yield control
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